7-(Benzyloxy)chroman-3-one
Description
7-(Benzyloxy)chroman-3-one is a chromanone derivative featuring a benzyloxy group at the 7-position and a ketone at the 3-position of the chroman backbone. Chromanones are bicyclic compounds comprising a benzene ring fused to a dihydropyran moiety, with substitutions significantly influencing their chemical reactivity, physical properties, and biological activity. The benzyloxy group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to hydroxyl or methoxy analogs .
Properties
CAS No. |
944899-57-4 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
7-phenylmethoxy-4H-chromen-3-one |
InChI |
InChI=1S/C16H14O3/c17-14-8-13-6-7-15(9-16(13)19-11-14)18-10-12-4-2-1-3-5-12/h1-7,9H,8,10-11H2 |
InChI Key |
OGKQNZFNBRPXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(BENZYLOXY)-2H-CHROMEN-3(4H)-ONE typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the chromone derivative with benzyl alcohol in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product undergoes cyclization to form the chromenone core. This step often requires acidic conditions and elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-(BENZYLOXY)-2H-CHROMEN-3(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while reduction can produce dihydrochromenones.
Scientific Research Applications
7-(BENZYLOXY)-2H-CHROMEN-3(4H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(BENZYLOXY)-2H-CHROMEN-3(4H)-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Substitution Patterns and Structural Features
The table below summarizes key chromanone derivatives and their distinguishing features:
Key Observations:
- Position of Ketone : Chroman-3-ones (e.g., this compound) exhibit distinct electronic environments compared to chroman-4-ones (e.g., ), as the ketone’s position affects resonance stabilization and nucleophilic attack sites .
- Benzyloxy vs.
- Benzylidene vs. Benzyloxy : Benzylidene-substituted derivatives (e.g., ) feature conjugated double bonds, enabling π-π interactions with biological targets, whereas benzyloxy groups act as protecting groups for hydroxyls .
Physical and Chemical Properties
- Solubility : Benzyloxy-substituted compounds (e.g., ) are soluble in chloroform, DCM, and DMSO but poorly soluble in water due to hydrophobicity . Methoxy analogs (e.g., 7-Methoxychroman-3-one) show intermediate polarity .
- Stability : Benzyloxy groups improve stability against oxidation compared to hydroxy groups, which may require protection during synthesis .
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